molecular formula C29H50N2O7 B2788343 Palm-D-Glu(OSu)-OtBu CAS No. 240133-35-1

Palm-D-Glu(OSu)-OtBu

Cat. No. B2788343
CAS RN: 240133-35-1
M. Wt: 538.726
InChI Key: MKJFKKLCCRQPHN-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palm-D-Glu(OSu)-OtBu is a peptide modifier building block used for the convenient synthesis of Liraglutide and related GLP-1 analogues . It is available for research and several patents have been filed for commercial applications .


Synthesis Analysis

Palm-D-Glu(OSu)-OtBu is a key building block in the synthesis of Liraglutide and Semaglutide . These are long-acting analogs of the linear glucagon-like peptide-1 (GLP-1) modified with a fatty acid side chain to be more stable against metabolic degradation by peptidases .


Molecular Structure Analysis

The molecular formula of Palm-D-Glu(OSu)-OtBu is C29H50N2O7 . It is also known as 1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-(hexadecanoylamino)pentanedioate .


Chemical Reactions Analysis

The introduction of fatty acid-derivatized amino acids like Palm-D-Glu(OSu)-OtBu may increase the stability and plasma half-life of a peptide drug, thus improving its overall performance and activity .


Physical And Chemical Properties Analysis

The molecular weight of Palm-D-Glu(OSu)-OtBu is 538.72 .

Mechanism of Action

The fatty acid in Palm-D-Glu(OSu)-OtBu enables the peptide to bind to albumin and thus being released from the serum protein at a slow, consistent rate enabling longer presence of the drug in blood circulation . This binding also results in slower degradation and reduced renal elimination compared to native GLP-1 (7-37) .

Future Directions

Palm-D-Glu(OSu)-OtBu is a key building block in the synthesis of Liraglutide and Semaglutide, which are both anti-diabetic medications used to treat type 2 diabetes, obesity, and weight management . The future directions of Palm-D-Glu(OSu)-OtBu will likely be influenced by the ongoing research and development in these areas.

properties

IUPAC Name

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-(hexadecanoylamino)pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJFKKLCCRQPHN-HSZRJFAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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